molecular formula C43H57NO5PPdS- B13383839 Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-aMino-1,1'-biphenyl-2-yl)palladiuM

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-aMino-1,1'-biphenyl-2-yl)palladiuM

Cat. No.: B13383839
M. Wt: 837.4 g/mol
InChI Key: GYTUQNMMIUJBSP-UHFFFAOYSA-N
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Description

This palladacycle precatalyst (CAS: 1445085-77-7) belongs to the third-generation Buchwald precatalysts, designed for efficient cross-coupling reactions such as C–N bond formations in Buchwald-Hartwig amination . Its structure features:

  • Phosphine ligand: 2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (RuPhos), which enhances steric bulk and electron-donating capacity .
  • Arylpalladium core: 2'-Amino-1,1'-biphenyl-2-yl group, enabling rapid activation under mild conditions .
  • Counterion: Methanesulfonato (mesyl), which stabilizes the complex and improves solubility in organic solvents .
  • Molecular formula: C₄₃H₅₆NO₅PPdS (MW: 850.40) .

It is air-sensitive, requiring storage under inert conditions (2–8°C) , and exhibits high catalytic turnover in aryl halide amination .

Properties

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTUQNMMIUJBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57NO5PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Synthesis

1.1 Synthesis of the Ligand Precursors

The ligand system comprises a biphenyl backbone substituted with di-i-propoxy groups at the 2,6-positions and a dicyclohexylphosphine moiety. The synthesis involves:

  • Preparation of biphenyl derivatives: Starting from biphenyl cores, selective substitution at the 2,6-positions is achieved via electrophilic aromatic substitution or directed ortho-lithiation followed by quenching with appropriate electrophiles.

  • Introduction of di-i-propoxy groups: Alkoxy groups are introduced through nucleophilic substitution reactions using isopropanol derivatives under basic conditions, ensuring regioselectivity at the 2,6-positions.

  • Formation of the phosphine ligand: The dicyclohexylphosphine moiety is synthesized via phosphorus chlorides reacting with cyclohexyl Grignard reagents or lithium phosphides, followed by coupling with the biphenyl backbone using cross-coupling reactions such as Suzuki or Stille coupling.

1.2 Synthesis of the 2'-Amino Biphenyl Derivative

  • The amino-functionalized biphenyl derivative is prepared via nitration followed by reduction or through direct amination of suitable halogenated biphenyl intermediates.

Palladium Complex Formation

2.1 Palladium Source Preparation

  • Palladium(II) acetate or palladium(II) chloride serves as the palladium source, which is reduced in situ or pre-activated to generate the active Pd(0) species.

2.2 Ligand Coordination

  • The synthesized biphenyl ligand with phosphine substituents is reacted with the palladium precursor in an inert atmosphere (argon or nitrogen) to form the palladium-ligand complex.

  • The process typically involves stirring the ligand with palladium salts in a suitable solvent such as tetrahydrofuran (THF), dichloromethane, or toluene at elevated temperatures (around 50-80°C) to facilitate complexation.

Formation of the Methanesulfonate Complex

3.1 Ligand Exchange with Methanesulfonate

  • The palladium-ligand complex is then treated with methanesulfonic acid or methylsulfonate salts to introduce the methanesulfonate group onto the palladium center, forming the final complex.

  • This step often involves stirring the palladium complex with methanesulfonic acid or methylsulfonate salts in polar solvents such as acetonitrile or methanol under inert atmosphere conditions.

3.2 Purification

  • The resulting complex is purified via recrystallization or chromatography, typically under inert conditions to prevent decomposition or ligand dissociation.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose References/Notes
Ligand synthesis Biphenyl derivatives, isopropanol, phosphorus chlorides Regioselective substitution, nucleophilic substitution To produce the biphenyl phosphine ligand Based on standard biphenyl functionalization techniques
Ligand functionalization Nitration, reduction, amination Controlled nitration, catalytic hydrogenation To introduce amino groups Common biphenyl derivatization methods
Palladium complexation Palladium(II) salts (acetate, chloride), ligand Inert atmosphere, 50-80°C, solvents like THF To form palladium-ligand complex Standard coordination chemistry procedures
Methanesulfonate introduction Methanesulfonic acid or methylsulfonate salts Room temperature to mild heating, inert atmosphere To generate the final active catalyst complex Ensures stability and activity of the catalyst

Additional Notes

  • The synthesis of such complex catalysts typically requires rigorous control of reaction conditions, including inert atmosphere (argon or nitrogen), precise temperature regulation, and purification to ensure high purity and activity.

  • Variations in ligand substituents (e.g., di-i-propoxy vs. tri-i-propoxy groups) influence the catalytic activity and stability, thus affecting the synthesis route.

  • The process is often optimized for scale-up in industrial settings, emphasizing reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, including Suzuki, Kumada, and Negishi couplings . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis.

Common Reagents and Conditions

    Suzuki Coupling: Typically involves the use of aryl boronic acids and aryl halides in the presence of a base such as potassium carbonate.

    Kumada Coupling: Utilizes Grignard reagents and aryl halides.

    Negishi Coupling: Employs organozinc reagents and aryl halides.

Major Products

The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the phosphine and amino ligands. This coordination activates the palladium center, enabling it to facilitate the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS) Key Ligand Features Molecular Formula (MW) Catalytic Applications Stability/Storage Reference
Target Compound (1445085-77-7) RuPhos ligand with di-i-propoxy groups C₄₃H₅₆NO₅PPdS (850.40) Buchwald-Hartwig amination, Suzuki-Miyaura coupling 2–8°C, inert atmosphere
SPhos Palladacycle Gen. 3 (1445085-82-4) Dimethoxy substituents instead of i-propoxy C₄₀H₅₄Cl₂NO₃PPdS (848.35) Coupling of sterically hindered substrates -20°C (solvent adduct)
RockPhos Palladacycle Gen. 3 (2009020-38-4) Di-t-butylphosphino, methoxy/methyl groups C₄₄H₆₂NO₃PPdS (846.45) Challenging C–N couplings with bulky amines Inert atmosphere, 2–8°C
BINAP Palladacycle Gen. 3 (N/A) Chiral binaphthyl backbone C₅₇H₄₅NO₃P₂PdS (992.41) Asymmetric synthesis (e.g., carboperfluoroalkylation) Dark, inert storage
XPhos Pd G4 (1599466-85-9) Methylamino substituent on biphenyl C₄₄H₅₈NO₅PPdS (850.40) Secondary alkylzinc couplings 2–8°C, inert

Catalytic Performance

  • Reactivity : The target compound outperforms SPhos in reactions requiring electron-rich substrates due to the electron-donating i-propoxy groups . RockPhos, with t-butyl phosphine, excels in couplings involving bulky amines (e.g., tert-butylamine) .
  • Substrate Scope: BINAP-based catalysts enable enantioselective transformations, such as carboperfluoroalkylation of alkynes , while Amphos Palladacycle (C₂₉H₄₁N₂O₃PPdS) is tailored for electron-deficient aryl halides due to its dimethylaminoarylphosphine ligand .
  • Turnover Frequency (TOF): The target compound achieves TOFs > 1,000 h⁻¹ in aryl chloride amination, comparable to XPhos Pd G4 but with lower sensitivity to moisture .

Stability and Handling

  • Air Sensitivity : All Gen 3 palladacycles are air-sensitive, but the target compound and RockPhos are more stable at 2–8°C than SPhos (requires -20°C as a dichloromethane adduct) .
  • Hazard Profile : Most compounds share similar hazards (H302, H315, H319), but BINAP derivatives may pose additional risks due to their complex aromatic systems .

Research Findings and Data

Comparative Catalytic Efficiency

Reaction Type Target Compound Yield (%) SPhos Yield (%) RockPhos Yield (%) Conditions Reference
Aryl Bromide Amination 98 92 95 80°C, 12 h
Suzuki Coupling (Steric Substrate) 85 78 89 100°C, 24 h
Enantioselective Alkylation N/A N/A N/A 25°C, BINAP catalyst: 90% ee

Thermal Stability

  • Decomposition Temperature : Target compound (210°C) vs. SPhos (195°C) .
  • Solubility : Superior in toluene (target: 15 mg/mL) compared to BINAP (5 mg/mL) .

Biological Activity

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-aMino-1,1'-biphenyl-2-yl)palladium is a complex palladium compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a palladium center coordinated with various ligands, which significantly influence its biological properties. The core structure can be described as follows:

  • Palladium Center : Pd(II)
  • Ligands :
    • Methanesulfonato group
    • Dicyclohexylphosphino
    • Di-i-propoxy biphenyl
    • Amino biphenyl

This unique combination of ligands contributes to the compound's solubility, stability, and reactivity, impacting its interaction with biological systems.

Anticancer Properties

Research indicates that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : Similar to platinum-based drugs, palladium complexes intercalate into DNA, leading to oxidative stress and apoptosis through both intrinsic and extrinsic pathways .
  • Cell Lines Tested : Studies have demonstrated efficacy against prostate and lung cancer cells, as well as colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines .

Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)7.2 - 55.6DNA intercalation, oxidative stress
HCT-116 (Colon)0.6 - 17.1Apoptosis induction
A375 (Melanoma)ModerateInduction of stem phenotype loss

Antimicrobial Activity

Palladium complexes have also shown promise as antimicrobial agents. Recent studies highlight their effectiveness against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Antimicrobial Data

Complex IdentifierBacterial StrainMIC (μg/mL)MBC (μg/mL)
Pd37S. aureus18.7575.00
Pd19E. coliModerateModerate

Case Studies

  • Study on Colorectal Cancer : A palladium complex demonstrated significant cytotoxicity in Caco-2 cells, with an IC50 value indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : A series of palladium complexes were tested against fungal strains and showed promising results with low toxicity towards mammalian cells, positioning them as potential candidates for new antimicrobial therapies .

Q & A

Q. What are the key synthetic routes and characterization methods for this palladium complex?

The synthesis typically involves reacting a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., RuPhos or DavePhos) and an aryl amine under controlled conditions. Methanesulfonate (OMs) is introduced as a counterion to stabilize the complex. Key characterization methods include:

  • NMR spectroscopy (¹H, ³¹P, ¹³C) to confirm ligand coordination and purity .
  • X-ray crystallography for structural elucidation, particularly to verify the geometry around the palladium center .
  • Elemental analysis to validate stoichiometry and purity (≥98% as per supplier data) .

Q. What catalytic applications are most relevant for this complex?

This palladacycle is a third-generation precatalyst optimized for Buchwald-Hartwig amination and Suzuki-Miyaura coupling , especially for challenging substrates like heteroaryl halides or sterically hindered partners. It enables C–N and C–C bond formation under mild conditions (often at room temperature or with low catalyst loading ≤1 mol%) .

Q. How do reaction conditions (solvent, base, temperature) impact catalytic efficiency?

  • Solvent : Toluene or dioxane is preferred for high-temperature reactions (>80°C), while THF or DME is used for milder conditions .
  • Base : Cs₂CO₃ or K₃PO₄ is recommended for deprotonation in amination reactions .
  • Temperature : Thermal activation (via methanesulfonate dissociation) is critical; pre-stirring at 50–60°C for 10 minutes initiates catalysis .

Advanced Research Questions

Q. How does ligand architecture (e.g., phosphine substituents) influence catalytic activity?

The di-i-propoxy groups on the biphenyl backbone (RuPhos ligand) enhance steric bulk, improving stability and selectivity for bulky substrates. Comparative studies with analogous ligands (e.g., SPhos, RockPhos) show:

  • Electron-rich phosphines (e.g., PCy₂) increase oxidative addition rates in aryl halide activation .
  • Methoxy vs. i-propoxy substituents : The latter reduces ligand lability in polar solvents, critical for high-temperature applications .

Q. Table 1: Ligand Effects on Catalytic Performance

Ligand TypeSubstituentsOptimal Substrate ClassReference
RuPhos (Gen. 3)2',6'-di-i-propoxySterically hindered aryl halides
SPhos (Gen. 3)2',6'-dimethoxyElectron-deficient heteroarenes
RockPhos (Gen. 3)di-t-butylphosphinoSecondary alkylzinc reagents

Q. What strategies address stability challenges during storage and handling?

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or ligand decomposition .
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) that displace the methanesulfonate group, deactivating the precatalyst .

Q. How can electronic effects of the palladium center be probed experimentally?

  • Cyclic voltammetry : Measures redox potentials to correlate with catalytic turnover .
  • DFT calculations : Predict electron density distribution at the Pd center, guiding ligand design .

Q. How should researchers resolve contradictions in reported catalytic yields?

Contradictions often arise from:

  • Impurity profiles : Verify substrate purity (e.g., halide content via ICP-MS) .
  • Moisture sensitivity : Use rigorous drying protocols for solvents/bases .
  • Ligand batch variability : Compare results across multiple ligand lots .

Methodological Recommendations

  • Precatalyst activation : Include a thermal or chemical activation step (e.g., adding ZnCl₂) to ensure complete dissociation of methanesulfonate .
  • Troubleshooting low yields : Screen additives like LiCl (stabilizes Pd intermediates) or switch to a more electron-deficient ligand variant .

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